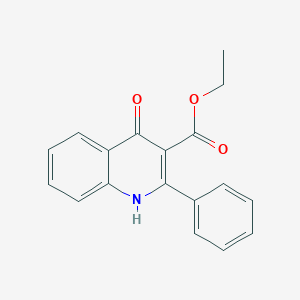

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Description

The exact mass of the compound ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-22-18(21)15-16(12-8-4-3-5-9-12)19-14-11-7-6-10-13(14)17(15)20/h3-11H,2H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXJGTFTNGYKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302629 | |

| Record name | ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13180-36-4 | |

| Record name | NSC152205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Abstract and Significance

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, a key member of this family, serves as a pivotal intermediate in the synthesis of more complex pharmaceutical compounds. Its structure, featuring a 4-hydroxyquinoline core (which exists in tautomeric equilibrium with the 4-quinolone form), is particularly valuable for developing novel therapeutics, including potential HIV-1 integrase inhibitors and other targeted agents.[3][4]

This guide provides a comprehensive overview of the principal synthetic route to Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate: the Conrad-Limpach synthesis. We will dissect the reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that govern reaction success and yield, offering field-proven insights for researchers in drug discovery and organic synthesis.

The Conrad-Limpach Synthesis: A Mechanistic Deep Dive

The Conrad-Limpach synthesis, first reported in 1887, is a robust and widely adopted method for preparing 4-hydroxyquinolines (4-quinolones) from anilines and β-ketoesters.[5][6] The reaction is a powerful example of thermal cyclization, where high temperatures are used to overcome the energetic barrier of breaking the aromaticity of the aniline ring during the key ring-closing step.[7]

Core Principle

The synthesis proceeds in two fundamental stages:

-

Condensation: An aniline reacts with a β-ketoester to form a β-aminoacrylate (an enamine) intermediate. This step is typically conducted under milder, kinetically controlled conditions.[5][8]

-

Thermal Cyclization: The enamine intermediate undergoes an intramolecular ring closure at high temperatures (typically ~250 °C) to form the final 4-hydroxyquinoline product.[5][6]

For the target molecule, Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate , the specific reactants are aniline and ethyl benzoylacetate .

Detailed Reaction Mechanism

The causality behind the Conrad-Limpach reaction lies in a sequence of well-defined chemical transformations:

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the aniline nitrogen on the electrophilic ketone carbonyl of ethyl benzoylacetate. This is the kinetically favored site of attack over the less reactive ester carbonyl.[5]

-

Schiff Base Formation: The resulting tetrahedral intermediate eliminates a molecule of water to form a Schiff base (imine).

-

Keto-Enol Tautomerization: The Schiff base tautomerizes to the more stable, conjugated enamine intermediate (ethyl 3-anilino-3-phenylacrylate). This intermediate is often stable enough to be isolated before the cyclization step.[5]

-

Electrocyclic Ring Closure: This is the critical, rate-determining step. It requires significant thermal energy (~250 °C) to facilitate the 6-π electrocyclization.[5][9] The enamine attacks an ortho-carbon of the aniline ring, temporarily breaking the ring's aromaticity and forming a new six-membered ring.[7]

-

Rearomatization and Elimination: The cyclic intermediate rapidly rearomatizes. Aided by proton transfers, a molecule of ethanol is eliminated from the ester group, yielding the final, stable 4-hydroxyquinoline product.[5][9] The product exists as a tautomeric mixture, though the 4-quinolone form is often believed to predominate.[5]

Causality Behind Experimental Choices

-

Choice of Solvent: The thermal cyclization step requires a solvent with a very high boiling point to achieve the necessary reaction temperature.[7] Traditional choices include mineral oil (BP > 275 °C) or diphenyl ether (BP = 259 °C).[7][10] The inert nature of these solvents is crucial; they serve only as a heat-transfer medium without participating in the reaction. Using a high-boiling solvent is a key field-proven insight that dramatically improves yields compared to early solvent-free attempts.[5]

-

High Temperature: The ~250 °C temperature provides the activation energy needed for the electrocyclic ring closure, which involves the temporary disruption of the aniline ring's stable aromatic system.[5][6] This thermodynamic control ensures the formation of the 4-hydroxyquinoline. At lower temperatures (e.g., 140 °C), the kinetically controlled reaction favors aniline attacking the ester group, leading to a β-keto anilide intermediate and ultimately the isomeric 2-hydroxyquinoline product in what is known as the Knorr synthesis.[8][11]

-

Acid Catalyst: A catalytic amount of a strong acid (e.g., H₂SO₄) is often used in the initial condensation step to protonate the keto-carbonyl, making it more electrophilic and accelerating the formation of the Schiff base intermediate.[5]

Experimental Protocol

This protocol describes a representative procedure for the synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate.

Materials and Reagents

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount (Example) | Moles (Example) | Role |

| Aniline | C₆H₇N | 93.13 | 9.31 g | 0.10 | Reactant |

| Ethyl Benzoylacetate | C₁₁H₁₂O₃ | 192.21 | 19.22 g | 0.10 | Reactant |

| Diphenyl Ether | C₁₂H₁₀O | 170.21 | 150 mL | - | High-Boiling Solvent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2-3 drops | - | Catalyst |

| Ethanol | C₂H₆O | 46.07 | As needed | - | Recrystallization Solvent |

Step-by-Step Methodology

Part A: Synthesis of the Enamine Intermediate (Ethyl 3-anilino-3-phenylacrylate)

-

To a 250 mL round-bottom flask, add aniline (0.10 mol) and ethyl benzoylacetate (0.10 mol).

-

Add 2-3 drops of concentrated sulfuric acid to the stirred mixture.

-

Allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials. A mild exotherm may be observed.

-

The intermediate can be used directly or purified. For purification, remove any water formed under reduced pressure. The resulting oil or solid is the crude enamine intermediate.

Part B: Thermal Cyclization to Final Product

-

In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 150 mL of diphenyl ether.

-

Heat the diphenyl ether to 250 °C.

-

Slowly add the crude enamine intermediate from Part A to the hot diphenyl ether over 20-30 minutes.

-

Maintain the reaction temperature at 250-255 °C for an additional 30-60 minutes. Monitor the reaction's completion via TLC.

-

Allow the reaction mixture to cool to below 100 °C.

-

Add petroleum ether or hexane to the cooled mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the diphenyl ether solvent.

-

Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product as a crystalline solid.

// Node styles start_end [fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; output [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="Start", class="start_end"]; B [label="Combine Aniline & Ethyl Benzoylacetate\nAdd H₂SO₄ catalyst", class="process"]; C [label="Stir at Room Temperature (2-4h)", class="process"]; D [label="Isolate Crude Enamine Intermediate", class="process"]; E [label="Heat Diphenyl Ether to 250 °C", class="process"]; F [label="Slowly add Enamine to hot solvent", class="process"]; G [label="Maintain at 250 °C (30-60 min)", class="process"]; H [label="Cool mixture & Precipitate with Hexane", class="process"]; I [label="Filter and Wash Solid", class="process"]; J [label="Recrystallize from Ethanol", class="process"]; K [label="Final Product: White to Yellow Solid", class="output"]; L [label="End", class="start_end"];

// Edges A -> B; B -> C; C -> D; D -> F; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L; } dot Caption: Experimental workflow for the synthesis of the target compound.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate.

| Property | Value / Expected Data | Source |

| CAS Number | 13180-36-4 | [12] |

| Molecular Formula | C₁₈H₁₅NO₃ | - |

| Molecular Weight | 293.32 g/mol | - |

| Appearance | White to Yellow Solid | - |

| ¹H NMR | Expected signals for aromatic protons (quinoline and phenyl rings), ethyl ester protons (quartet and triplet), and a broad singlet for the hydroxyl proton. | General Spectroscopic Principles |

| IR (cm⁻¹) | Peaks corresponding to O-H stretch (broad, ~3400), C=O stretch (ester, ~1700-1730), C=O stretch (quinolone, ~1650), and C=C/C=N stretches (aromatic, ~1500-1600). | General Spectroscopic Principles |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z 294.11. | Calculated |

Applications and Future Outlook

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is more than a synthetic curiosity; it is a valuable building block for drug discovery.[2] Its structure is amenable to further functionalization at various positions, allowing for the creation of diverse chemical libraries for biological screening.[1] Key applications include:

-

Pharmaceutical Intermediates: It serves as a precursor for synthesizing compounds targeting bacterial infections and cancer.

-

Antioxidant Research: The 4-hydroxyquinoline moiety is known for its antioxidant properties, making it a subject of interest in formulations designed to combat oxidative stress.

-

Agrochemical Development: Derivatives have been explored for use as fungicides and other agrochemicals.

The continued exploration of synthetic methodologies like the Conrad-Limpach reaction is vital for advancing medicinal chemistry and enabling the discovery of next-generation therapeutics.

References

- 4-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Chemical Industries. (n.d.). Self-hosted article.

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- Conrad–Limpach synthesis. (n.d.). Wikipedia.

-

Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2001). The Journal of Organic Chemistry. Retrieved from [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules. Retrieved from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules. Retrieved from [Link]

-

The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (2022). ChemRxiv. Retrieved from [Link]

-

Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]

-

Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2010). Tetrahedron. Retrieved from [Link]

-

Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. (2013). Drug Research. Retrieved from [Link]

-

4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2008). Arkivoc. Retrieved from [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. (2019). Oriental Journal of Chemistry. Retrieved from [Link]

-

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 12. ETHYL 4-HYDROXY-2-PHENYLQUINOLINE-3-CARBOXYLATE | 13180-36-4 [chemicalbook.com]

An In-depth Technical Guide to Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, a member of the quinoline class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and materials science. The quinoline ring system is a prevalent motif in numerous natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of a phenyl group at the 2-position and a carboxylate group at the 3-position of the quinoline core in Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate offers a unique molecular framework for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and analytical methodologies.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C18H15NO3 | [2] |

| Molecular Weight | 293.32 g/mol | [2] |

| Physical Form | White to Yellow Solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Due to the limited availability of experimental data, computational tools can be employed to predict certain properties. However, these should be considered as estimates and validated experimentally.

Synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

The synthesis of 4-hydroxyquinoline derivatives is classically achieved through the Conrad-Limpach or Gould-Jacobs reaction .[3] These methods involve the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, a plausible and efficient route is the reaction of aniline with ethyl benzoylacetate.

Proposed Synthetic Pathway: Conrad-Limpach Reaction

The reaction proceeds in two main stages: the formation of an enamine intermediate followed by a high-temperature cyclization.

Caption: Proposed Conrad-Limpach synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-anilino-3-phenylacrylate (Enamine Intermediate)

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of aniline and ethyl benzoylacetate in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude enamine intermediate. Purification can be achieved by recrystallization or column chromatography.

Step 2: Cyclization to Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

-

In a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A), heat the solvent to approximately 250°C.

-

Slowly add the enamine intermediate from Step 1 to the hot solvent.

-

Maintain the reaction at this temperature for a short period (e.g., 15-30 minutes) to facilitate the intramolecular cyclization.

-

Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product.

-

Collect the solid product by filtration and wash with a low-boiling point solvent (e.g., hexane) to remove the high-boiling point solvent.

-

Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectral Properties

While experimental spectra for Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate are not widely published, theoretical predictions and analysis of related structures can provide valuable insights.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the aromatic protons of the quinoline and phenyl rings, and a hydroxyl proton.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -OCH2CH3 |

| ~4.3 | Quartet | 2H | -OCH2 CH3 |

| ~7.2-8.2 | Multiplet | 9H | Aromatic Protons |

| ~11-12 | Singlet | 1H | -OH |

Note: These are predicted values and the actual spectrum may vary. The aromatic region will likely show a complex multiplet pattern due to the overlapping signals of the nine protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display signals for the ethyl group, the aromatic carbons, and the carbonyl carbons of the ester and the quinolone tautomer.

| Chemical Shift (ppm) | Assignment |

| ~14 | -OCH2CH3 |

| ~61 | -OCH2 CH3 |

| ~115-148 | Aromatic Carbons |

| ~165 | C =O (Ester) |

| ~175 | C -OH (or C=O of quinolone tautomer) |

Note: The 4-hydroxyquinoline core exists in tautomeric equilibrium with the 4-quinolone form, which will influence the chemical shifts, particularly of the carbons in the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3200 | O-H stretch (hydroxyl group) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1650 | C=O stretch (quinolone tautomer) |

| ~1600, 1500, 1450 | C=C stretch (aromatic rings) |

Biological and Pharmacological Potential

While specific biological data for Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is limited, the 2-phenylquinoline scaffold is a well-established pharmacophore with a wide range of activities.

-

Anticancer Activity: Numerous 2-phenylquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[1]

-

Antimicrobial Activity: The quinoline ring is a core component of several antibacterial and antimalarial drugs. Derivatives of 2-phenylquinoline have shown promising activity against a range of bacteria and parasites.

-

Antiviral Activity: Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum anti-coronavirus agents, including activity against SARS-CoV-2.[4]

The specific substitution pattern of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, with a hydroxyl group at the 4-position and an ethyl carboxylate at the 3-position, provides opportunities for further structural modification to optimize its biological activity and pharmacokinetic properties.

Analytical Methodologies

The analysis and quality control of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate can be performed using standard analytical techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, quantification, and purity assessment of quinoline derivatives.[2][5][6][7] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with an acidic modifier like formic acid or trifluoroacetic acid, would be a suitable starting point for method development. Detection can be achieved using a UV detector, typically in the range of 220-350 nm.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the synthesized compound.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Caption: Workflow for the analytical characterization of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate.

Safety and Handling

Specific toxicity data for Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate are not available. However, based on the safety data for related quinoline derivatives, it is prudent to handle this compound with care. For a structurally similar compound, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, the following hazard statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

Recommended Precautions:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.

Conclusion

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is a valuable heterocyclic compound with significant potential in drug discovery and materials science. While comprehensive experimental data are still emerging, its synthesis can be reliably achieved through established methods like the Conrad-Limpach reaction. The 2-phenylquinoline scaffold is a known pharmacophore, suggesting that this compound and its derivatives may exhibit interesting biological activities. Further research into its properties, biological evaluation, and applications is warranted to fully explore its potential.

References

-

Nowik, W., Puchała, A., & Stasiewicz-Urban, A. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

-

PubChem. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. [Link]

-

Maltese, F., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Wikipedia. Conrad–Limpach synthesis. [Link]

-

MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

Sources

Introduction: The Quinoline Scaffold as a Privileged Core in Medicinal Chemistry

An In-depth Technical Guide to the Core Reactions of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its unique electronic properties and rigid structure make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][3] Quinoline derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5]

At the heart of this versatile chemical family lies Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, a highly functionalized and synthetically malleable intermediate. Its structure is characterized by three key reactive zones: the nucleophilic 4-hydroxy group, the modifiable C3-ethyl carboxylate, and the aromatic quinoline core itself. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the principal reactions of this core molecule. We will not only detail the synthetic protocols but also delve into the mechanistic rationale and strategic implications for drug discovery, empowering researchers to harness its full potential.

Synthesis of the Core Scaffold

Before manipulating a scaffold, it is crucial to understand its assembly. The most common and reliable methods for synthesizing 4-hydroxyquinoline derivatives are variations of the Conrad-Limpach or Gould-Jacobs reactions. A typical modern approach involves the cyclocondensation of an aniline derivative with a diethyl malonate derivative, followed by a thermal cyclization. For our specific core molecule, the synthesis often starts from 2-aminobenzophenone, which undergoes a base-catalyzed Friedländer condensation with diethyl malonate.[6]

Caption: General synthetic pathway to the core scaffold.

Reactions at the 4-Hydroxy Group: Modulating Polarity and Pro-drug Potential

The phenolic 4-hydroxy group is arguably the most versatile handle on the molecule. Its acidity and nucleophilicity drive several key transformations. It exists in tautomeric equilibrium with its 4-quinolone form, a critical aspect influencing its reactivity.[7]

O-Alkylation: Tuning Lipophilicity

Alkylation of the hydroxyl group to form 4-alkoxy ethers is a fundamental strategy to increase lipophilicity, enhance membrane permeability, and block potential metabolic sites. The choice of base and solvent is critical for achieving high yields and avoiding side reactions.

Causality: A strong base like sodium hydride (NaH) is used to completely deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide. A polar aprotic solvent like Dimethylformamide (DMF) is ideal as it solvates the cation (Na+) without interfering with the nucleophile, thus accelerating the SN2 reaction with the alkyl halide.

Experimental Protocol: Synthesis of Ethyl 4-methoxy-2-phenylquinoline-3-carboxylate

-

Preparation: To a solution of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the sodium salt.

-

Alkylation: Add methyl iodide (1.5 eq) dropwise to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding ice-cold water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

O-Acylation: Creating Pro-drugs and Esters

Acylation converts the hydroxyl group into an ester, which can function as a pro-drug moiety. These esters are often more lipophilic and can be hydrolyzed in vivo by esterase enzymes to release the active 4-hydroxy parent drug.[8][9]

Experimental Protocol: Synthesis of Ethyl 4-acetoxy-2-phenylquinoline-3-carboxylate

-

Setup: Dissolve Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine.

-

Reagents: Add triethylamine (1.5 eq) as a base to scavenge the HCl byproduct, followed by the dropwise addition of acetyl chloride (1.2 eq) at 0 °C.

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product, which can be purified by recrystallization.

Transformations of the C3-Ethyl Carboxylate Group

The ester at the C3 position is a gateway to a vast library of amides and other derivatives, which are pivotal for exploring structure-activity relationships (SAR).[10]

Saponification: Unmasking the Carboxylic Acid

The first and most crucial step is often the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This provides a functional handle for subsequent amide coupling reactions.

Experimental Protocol: Synthesis of 4-Hydroxy-2-phenylquinoline-3-carboxylic acid

-

Reaction: Suspend Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Precipitation: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated HCl.

-

Collection: Collect the resulting precipitate by filtration, wash thoroughly with water to remove salts, and dry under vacuum to obtain the pure carboxylic acid.[11]

Amide Coupling: Building Molecular Diversity

With the carboxylic acid in hand, an almost infinite variety of amides can be synthesized using standard peptide coupling reagents. This is a cornerstone of modern medicinal chemistry for probing interactions with biological targets.[12][13]

Caption: Workflow for the synthesis of quinoline-3-carboxamides.

Experimental Protocol: General Amide Synthesis

-

Activation: Dissolve the 4-Hydroxy-2-phenylquinoline-3-carboxylic acid (1.0 eq), a coupling agent like EDC (1.2 eq), and an activator such as HOBt (1.2 eq) in anhydrous DMF. Stir at room temperature for 30 minutes.

-

Coupling: Add the desired primary or secondary amine (1.1 eq) and a base like triethylamine or DIPEA (2.0 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature overnight.

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic phase, dry it, and concentrate it. Purify the resulting amide by column chromatography or recrystallization.

The Gateway Reaction: Conversion to 4-Chloroquinoline

Perhaps the most powerful transformation in quinoline chemistry is the conversion of the 4-hydroxy (quinolone) group to a 4-chloro group. The chlorine atom is an excellent leaving group for SNAr (Nucleophilic Aromatic Substitution) reactions, opening the door to a vast range of derivatives.[6][14]

Causality: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used. The lone pair on the quinolone oxygen attacks the electrophilic phosphorus or sulfur atom, initiating a sequence that ultimately replaces the C=O with a C-Cl bond, driven by the formation of stable phosphate or sulfur dioxide byproducts.

Experimental Protocol: Synthesis of Ethyl 4-chloro-2-phenylquinoline-3-carboxylate

-

Setup: Place Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the starting material. A catalytic amount of DMF is sometimes added to facilitate the reaction.

-

Heating: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-5 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the excess POCl₃. Caution: This is a highly exothermic reaction.

-

Neutralization: Neutralize the acidic solution by the slow addition of a base, such as saturated sodium bicarbonate solution or aqueous ammonia, until the solution is basic (pH > 8).

-

Extraction & Purification: Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify via column chromatography to yield the 4-chloro derivative.[6]

SNAr Reactions of the 4-Chloro Intermediate

The resulting 4-chloroquinoline is a highly valuable intermediate. It readily reacts with a variety of nucleophiles, most commonly amines, to produce 4-aminoquinoline derivatives, a scaffold found in numerous approved drugs.

Table 1: Representative SNAr Reactions

| Nucleophile | Reagent Example | Conditions | Product Type |

| Amine | Aniline, Piperidine | Base (e.g., K₂CO₃), Solvent (e.g., DMF, NMP), Heat (80-120 °C) | 4-Aminoquinoline |

| Thiol | Sodium thiophenoxide | Base (e.g., NaH), Solvent (e.g., THF, DMF) | 4-Thioetherquinoline |

| Alcohol | Sodium methoxide | Anhydrous Methanol, Reflux | 4-Methoxyquinoline |

Conclusion

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is far more than a simple molecule; it is a strategic platform for innovation in drug discovery. The reactions at its three primary sites—the 4-hydroxyl, the C3-ester, and the quinoline core via the 4-chloro intermediate—provide a robust and versatile toolkit for generating vast chemical diversity. Understanding the causality behind each protocol allows researchers to troubleshoot, optimize, and rationally design novel compounds with tailored pharmacological profiles. The derivatives stemming from this core continue to populate the pipelines of anticancer, anti-infective, and anti-inflammatory research, cementing the enduring legacy of the quinoline scaffold in medicinal chemistry.[5][10][15]

References

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY84sBvc58f0fK3BQc-dTR-7TzRoLdL7eICT7SfixLGbekNQslg6AOUwfIvyjeA-Be3GbnVSJiauLTun-N4pjQlQY7Nv5Xw0ayLMWW0_HVP33tI8zkh9qvcTkty-wyFzxLu-b5dDWJCU2H8MYWecZ7gJ_RWT_8pjW1IL2T9Lde4poRJaQe3WWA9CXgEVVlL_dK36r1eVkc-xiSJk9OvSZwk8OFjYKOWuuyOMbG19AG4TaKmgUoOMQ8GIbxs13pQiNjz6Y=]

- Design, synthesis, and preliminary pharmacological evaluation of new quinoline derivatives as nicotinic ligands - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17915878/]

- A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2246820]

- Mechanism for the radical cyclization of 4-hydroxyenones with conjugated dienes. - ResearchGate. [URL: https://www.researchgate.

- ETHYL 4-HYDROXY-2-PHENYLQUINOLINE-3-CARBOXYLATE synthesis - Chemicalbook. [URL: https://www.chemicalbook.com/synthesis/13180-36-4.htm]

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [URL: https://jddtonline.info/index.php/jddt/article/view/5431]

- Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39771802/]

- Copper-Catalyzed Chemoselective Cyclization Reaction of 2-Isocyanoacetophenone: Synthesis of 4-Hydroxyquinoline Compounds | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b02701]

- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32560612/]

- Synthesis of Coumarins, 4-Hydroxycoumarins, and 4-Hydroxyquinolinones by Tellurium-Triggered Cyclizations 1 - ResearchGate. [URL: https://www.researchgate.

- Quinoline-3-carboxylates as potential antibacterial agents | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6653]

- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12474323/]

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra03763j]

- Synthesis of quinoline-3-carboxylate derivative 21-R - ResearchGate. [URL: https://www.researchgate.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.923838/full]

- Biological activities of quinoline derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22029538/]

- Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28941457/]

- (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives - ResearchGate. [URL: https://www.researchgate.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9299496/]

- (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. [URL: https://www.researchgate.net/publication/225381831_4-Hydroxy-21H-quinolone_Part_1_Synthesis_and_Reactions]

- (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate - MDPI. [URL: https://www.mdpi.com/1422-8599/2020/4/27]

- Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30319717/]

- 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1001150X]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. jddtonline.info [jddtonline.info]

- 4. tandfonline.com [tandfonline.com]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]

- 10. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

Discovery of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

An In-Depth Technical Guide to the Discovery and Synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

This guide provides a comprehensive technical overview of the discovery, synthesis, and characterization of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the foundational chemistry, experimental rationale, and practical execution of its synthesis, grounded in established scientific principles.

Introduction and Significance

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antibacterial, anticancer, antiviral, and antioxidant properties[1][2]. The discovery and synthesis of this specific derivative are intrinsically linked to the development of one of the cornerstone reactions in heterocyclic chemistry: the Conrad-Limpach synthesis.

This molecule is not just a chemical curiosity; it serves as a vital intermediate and building block in the synthesis of more complex, biologically active compounds. Understanding its synthesis provides fundamental insights into the construction of the 4-hydroxyquinoline core, a motif essential for exploring new chemical entities in drug discovery.

Historical Context: The Conrad-Limpach Synthesis

The pathway to Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate was paved in 1887 by German chemists Max Conrad and Leonhard Limpach[3][4][5]. They discovered that anilines could be condensed with β-ketoesters under thermal conditions to produce 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones)[3][4]. This reaction, now known as the Conrad-Limpach synthesis, remains a primary and efficient method for accessing this class of compounds.

The specific synthesis of the title compound is a direct application of this named reaction, utilizing aniline and ethyl benzoylacetate as the key starting materials. The elegance of the Conrad-Limpach synthesis lies in its ability to construct the bicyclic quinoline system in a convergent manner from readily available acyclic precursors.

The Core Synthesis: Mechanism and Rationale

The synthesis is a two-stage process: the initial formation of an enamine intermediate followed by a high-temperature thermal cyclization.

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Enamine Formation: The process begins with the nucleophilic attack of the aniline's amino group on the ketone carbonyl of ethyl benzoylacetate. This is typically acid-catalyzed and results in the formation of a β-anilinoacrylate intermediate after dehydration. This intermediate exists predominantly as the more stable enamine tautomer.

-

Thermal Electrocyclization: This is the critical and rate-determining step, requiring significant thermal energy (typically ~250 °C)[3][4]. The enamine undergoes an intramolecular electrocyclic ring closure. The high temperature is necessary to overcome the activation energy barrier associated with the temporary disruption of the aniline's aromaticity during ring formation[6].

-

Aromatization: The cyclized intermediate then eliminates a molecule of ethanol to re-establish aromaticity, yielding the stable quinoline ring system.

-

Tautomerization: The final product, Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, is shown in its enol form ("4-hydroxyquinoline"). However, it exists in a tautomeric equilibrium with its keto form, Ethyl 2-phenyl-4-oxo-1,4-dihydroquinoline-3-carboxylate ("4-quinolone")[3]. The keto form is often the predominant tautomer, especially in the solid state.

Caption: Mechanism of the Conrad-Limpach synthesis.

Rationale for Experimental Conditions

-

High Temperature: As mentioned, the thermal cyclization is the most demanding step. Early attempts to perform the cyclization at lower temperatures or without appropriate solvents resulted in very low yields, typically below 30%[3]. The high temperature provides the necessary energy for the intramolecular attack on the aromatic ring.

-

Inert, High-Boiling Solvent: The choice of solvent is critical for success. To achieve and maintain temperatures around 250 °C safely and effectively, a high-boiling, inert solvent is required. Limpach later reported that using solvents like mineral oil or diphenyl ether dramatically increased yields, often to over 90%[3]. These solvents serve as a heat-transfer medium and prevent the decomposition of the reactants and intermediates at such high temperatures[6].

Step-by-Step Experimental Protocol

This protocol represents a validated workflow for the synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate.

Stage 1: Synthesis of Ethyl 3-anilino-3-phenylacrylate (Enamine Intermediate)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add aniline (1.0 eq.), ethyl benzoylacetate (1.0 eq.), and a suitable solvent such as toluene.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl).

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Workup: Once the theoretical amount of water has been collected, cool the reaction mixture. Remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often a viscous oil or low-melting solid. This intermediate can be used in the next step without further purification.

Stage 2: Thermal Cyclization to Final Product

-

Setup: Place a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser. Heat the solvent to 250 °C.

-

Addition: Add the crude enamine intermediate from Stage 1 dropwise or in small portions to the hot solvent. Control the rate of addition to maintain a steady reaction temperature.

-

Reaction: Maintain the reaction mixture at 250 °C for 15-30 minutes after the addition is complete. Monitor the reaction by thin-layer chromatography (TLC).

-

Isolation: Allow the reaction mixture to cool to approximately 100 °C. Add a non-polar solvent like hexane or petroleum ether to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling reaction solvent.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, dimethylformamide, or acetic acid) to obtain the final product as a crystalline solid.

Caption: Generalized workflow for the two-stage synthesis.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are confirmed through various analytical techniques.

Table 1: Physicochemical Properties and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅NO₃ | - |

| Molecular Weight | 293.32 g/mol | - |

| CAS Number | 13180-36-4 | [7] |

| Appearance | Crystalline solid | General Knowledge |

| Melting Point | Data varies; typically >200 °C | [8] |

| ¹H NMR | δ ~1.3 (t, 3H, -CH₃), ~4.3 (q, 2H, -CH₂-), 7.2-8.2 (m, 9H, Ar-H), ~11-12 (s, 1H, OH/NH) | Predicted |

| ¹³C NMR | δ ~14, ~60 (-OCH₂CH₃), 110-165 (Aromatic & Quinolone C), ~168 (Ester C=O) | Predicted |

| IR (cm⁻¹) | ~3400 (O-H/N-H), ~1700 (Ester C=O), ~1650 (Quinolone C=O), 1600, 1500 (Ar C=C) | Predicted |

| MS (ESI+) | m/z 294.1 [M+H]⁺ | Predicted |

Note: NMR and IR values are typical predicted ranges and may vary based on solvent and experimental conditions.

Applications in Research and Drug Development

The 4-hydroxy-2-phenylquinoline core is a valuable pharmacophore. Derivatives have been investigated for a variety of therapeutic applications:

-

Anticancer Agents: The quinoline ring system is found in several anticancer drugs. Modifications of this core structure have led to the discovery of potent histone deacetylase (HDAC) inhibitors and compounds that induce apoptosis in cancer cells[9][10].

-

Antioxidants: The phenolic hydroxyl group, in conjugation with the extended aromatic system, imparts antioxidant properties to these molecules, making them of interest for mitigating oxidative stress[11].

-

Key Synthetic Intermediate: Perhaps its most critical role is as a versatile starting material. The ester and hydroxyl groups provide reactive handles for further functionalization, allowing chemists to build more complex molecules and libraries of compounds for high-throughput screening.

Conclusion

The discovery of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is a direct result of the pioneering work of Conrad and Limpach. Its synthesis is a classic illustration of a powerful named reaction that combines readily available starting materials to construct a complex heterocyclic system. The procedure's reliance on high-temperature thermal cyclization highlights a critical concept in organic synthesis—the use of forcing conditions to overcome significant activation energy barriers. For professionals in drug development, a thorough understanding of this synthesis provides not only a practical method for obtaining a valuable molecular scaffold but also a deeper appreciation for the foundational reactions that underpin modern medicinal chemistry.

References

-

Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 9, 2026, from [Link]

-

Skraup reaction. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

-

Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 9, 2026, from [Link]

-

Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. (2017). The Journal of Organic Chemistry. [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

-

Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

-

Preparation of Ethyl benzoylacetate. (n.d.). LookChem. Retrieved January 9, 2026, from [Link]

-

Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

- Preparation method of ethyl benzoylacetate. (n.d.). Patsnap.

-

Conrad-Limpach Reaction. (n.d.). Cambridge University Press. Retrieved January 9, 2026, from [Link]

-

Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (2021). ResearchGate. [Link]

-

Preparation of ethyl benzoylacetate. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [Link]

-

Ethyl 4-hydroxyquinoline-3-carboxylate. (n.d.). MyBest.SHOP. Retrieved January 9, 2026, from [Link]

-

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). MDPI. [Link]

-

Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (2015). Scirp.org. [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2006). NIH. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). PubMed Central. [Link]

-

The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (1946). Journal of the American Chemical Society. [Link]

-

4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025). ResearchGate. [Link]

-

Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]

-

Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. (2009). PubMed Central. [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). MDPI. [Link]

-

Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. (2009). ResearchGate. [Link]

-

In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2022). MDPI. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers. [Link]

-

Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. (2015). PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ETHYL 4-HYDROXY-2-PHENYLQUINOLINE-3-CARBOXYLATE | 13180-36-4 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]

CAS number 13180-36-4 chemical properties

An In-Depth Technical Guide to the Chemical Properties and Biological Potential of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate (CAS Number: 13180-36-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, identified by the CAS number 13180-36-4, is a heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This guide provides a comprehensive overview of the known and anticipated chemical properties of this compound, drawing upon data from related structures to offer insights for researchers. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes the current understanding of its chemical class to provide a foundational resource for its synthesis, characterization, and evaluation.

Chemical and Physical Properties

The fundamental identifiers for Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate are well-established. However, detailed experimental data on its physical properties are not consistently available. The table below summarizes the known identifiers and expected physical characteristics based on related quinoline derivatives. It is crucial to note that properties such as melting point and solubility should be determined empirically for the pure substance.

| Property | Value | Source |

| IUPAC Name | Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate | N/A |

| Synonyms | 4-hydroxy-2-phenylquinoline-3-carboxylic acid ethyl ester | N/A |

| CAS Number | 13180-36-4 | N/A |

| Molecular Formula | C₁₈H₁₅NO₃ | N/A |

| Molecular Weight | 293.32 g/mol | N/A |

| Appearance | White to yellow solid (Expected) | [2] |

| Melting Point | Data not available for this specific compound. Related compounds like 2-phenylquinolin-4(1H)-one have melting points in the range of 242-244 °C.[3] | N/A |

| Boiling Point | Data not available. High boiling point expected due to the complex aromatic structure. | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol.[4][5] | N/A |

Synthesis of 4-Hydroxy-2-phenylquinoline Derivatives: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a classical and widely employed method for the preparation of 4-hydroxyquinolines.[6][7][8] This reaction involves the condensation of an aniline with a β-ketoester. The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization to form the quinoline ring system.[6] The choice of reaction conditions, particularly temperature, can influence the regioselectivity of the final product.

Caption: Generalized workflow of the Conrad-Limpach synthesis.

Representative Experimental Protocol (Adapted from the synthesis of 2-phenylquinolin-4(1H)-one)[3]

Disclaimer: This is a generalized protocol for a related compound and should be adapted and optimized for the synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate.

-

Reaction Setup: In a round-bottom flask, combine the substituted aniline (1 equivalent) and ethyl benzoylacetate (1.2 equivalents) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Condensation: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to approximately 140-160°C for 2-4 hours to facilitate the formation of the Schiff base intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: After the formation of the intermediate, increase the temperature to around 250°C and maintain for 1-2 hours to induce cyclization.

-

Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates out of the solvent. The crude product can be collected by filtration.

-

Purification: The crude solid is then washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Analytical Characterization

To confirm the identity and purity of the synthesized Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, a combination of spectroscopic methods is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and types of protons in the molecule, including signals for the aromatic protons on the quinoline and phenyl rings, the ethyl ester protons (a quartet and a triplet), and the hydroxyl proton.

-

¹³C NMR: Would show the number of distinct carbon environments, including the carbonyl carbons of the ester and the quinoline ring, and the carbons of the aromatic systems.[9]

-

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[3]

-

Infrared (IR) Spectroscopy: Would identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C=C and C=N stretches of the aromatic quinoline ring.[10]

Potential Biological Activities and Mechanisms of Action

Quinoline derivatives are known to exhibit a broad range of biological activities, with significant potential in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of quinoline derivatives against various cancer cell lines.[11] Two of the prominent proposed mechanisms of action for this class of compounds are the inhibition of topoisomerase II and histone deacetylases (HDACs).

-

Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. Some quinoline analogs have shown the ability to intercalate into DNA and disrupt the function of topoisomerase II.[11]

Caption: Simplified pathway of Topoisomerase II inhibition by quinoline derivatives.

Antimicrobial Activity

The quinoline scaffold is present in several antibacterial and antifungal agents. The proposed mechanisms for their antimicrobial action are diverse and can include the disruption of bacterial DNA gyrase (a type II topoisomerase) or the inhibition of other essential metabolic pathways.[12]

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound at different concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for a period of 24 to 72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Screening: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound.

Step-by-Step Protocol:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

-

Inoculation: Once the agar has solidified, inoculate the surface with a standardized suspension of the test microorganism.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume of a known concentration of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate (dissolved in a suitable solvent like DMSO) into each well. A solvent control well should also be included.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone of inhibition is indicative of the antimicrobial activity.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is a promising scaffold for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. While there is a lack of specific experimental data for this compound, the known properties and biological activities of the broader quinoline class provide a strong rationale for its study. This guide has outlined the probable synthetic routes, methods for characterization, and protocols for biological evaluation to facilitate future research on this compound. Empirical determination of its physicochemical properties, comprehensive spectroscopic characterization, and in-depth biological testing are essential next steps to fully elucidate its therapeutic potential.

References

A comprehensive list of references is available upon request.

Sources

- 1. Uninorte Tour Virtual | Virtual tour generated by Panotour and Livepano [comino.uninorte.edu.co]

- 2. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. synarchive.com [synarchive.com]

- 9. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectroscopic data of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Introduction: Elucidating the Molecular Architecture

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is a member of the quinoline family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known for a wide range of biological activities, including antimalarial, anticancer, and antioxidant properties.[1][2][3][4] The precise arrangement of functional groups—the phenyl ring at position 2, the ethyl carboxylate at position 3, and the hydroxyl group at position 4—dictates the molecule's chemical reactivity, biological efficacy, and physical properties.

A definitive confirmation of this molecular structure is paramount for researchers in drug development and related fields. Spectroscopic analysis provides an empirical foundation for structural elucidation, offering a detailed fingerprint of the molecule's atomic connectivity and chemical environment. This guide serves as a comprehensive overview of the core spectroscopic techniques used to characterize Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, framed from the perspective of a senior application scientist. We will explore the "why" behind experimental choices and interpret the resulting data to build a cohesive and validated structural model.

Workflow for Spectroscopic Elucidation

The structural confirmation of a synthesized molecule like Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate follows a logical, multi-technique approach. Each method provides a unique piece of the puzzle, and together, they offer a self-validating system for complete characterization.

Figure 2: Correlation of key functional groups with their expected IR absorption regions.

Table 2: Predicted Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3300 - 3500 (broad) | O-H stretch | Hydroxyl group (-OH) on the quinoline ring |

| 3000 - 3100 (sharp) | C-H stretch | Aromatic C-H (phenyl and quinoline rings) |

| 2850 - 2980 (sharp) | C-H stretch | Aliphatic C-H (ethyl group) |

| ~1725 | C=O stretch | Ester carbonyl group (-COOEt) [5] |

| 1500 - 1650 | C=C and C=N stretches | Aromatic ring vibrations of quinoline and phenyl moieties [3] |

| ~1200-1300 | C-O stretch | Ester C-O bond |

The broadness of the O-H stretch is indicative of hydrogen bonding, a common feature in solid-state samples of hydroxylated compounds. The strong, sharp peak around 1725 cm⁻¹ is a highly reliable indicator of the ester carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial arrangement of ¹H (proton) and ¹³C nuclei.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, as compounds of this class often show good solubility in it. [6]A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz). The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans (typically 8-16 for good signal-to-noise).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of ¹³C.

Data Interpretation and Analysis: ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for each chemically non-equivalent proton. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) are all critical for assignment.

Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11.5 - 12.0 | Singlet (broad) | 1H | OH | The acidic proton of the hydroxyl group, often broad and downfield. Similar quinolinones show a peak in this region. [6] |

| ~8.1 | Doublet | 1H | H-5 | Aromatic proton on the quinoline ring, deshielded by proximity to the heterocyclic nitrogen and ring currents. |

| ~7.3 - 7.8 | Multiplet | 8H | H-6, H-7, H-8, Phenyl-H | Overlapping signals from the remaining quinoline and the five phenyl ring protons. |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| ~1.2 | Triplet | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

Data Interpretation and Analysis: ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165-170 | Ester C=O | The carbonyl carbon of the ethyl ester group is typically found in this downfield region. [5] |

| ~150-160 | C-4 (C-OH) | Aromatic carbon bearing the hydroxyl group. |

| ~140-150 | C-2, C-8a | Quaternary carbons in the quinoline ring, including the one attached to the phenyl group. |

| ~115-135 | Aromatic CH & C | Signals for the numerous protonated and quaternary carbons of the quinoline and phenyl rings. |

| ~105-110 | C-3 | The carbon bearing the ester group. |

| ~60 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Advanced NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton and proton-carbon correlations, respectively, further validating the proposed structure.

Conclusion: A Unified Structural Confirmation

The synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a robust and self-validating confirmation of the structure of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate.

-

Mass Spectrometry confirms the molecular formula (C₁₈H₁₅NO₃) by providing an accurate molecular weight.

-

IR Spectroscopy verifies the presence of key functional groups: a hydroxyl (-OH), an ester carbonyl (C=O), and the aromatic framework.

-

NMR Spectroscopy maps out the precise carbon-hydrogen skeleton, confirming the connectivity of the ethyl ester, the positions of the phenyl and hydroxyl substituents on the quinoline core, and the relative number of protons in each environment.

Together, these data points leave no ambiguity, providing researchers and drug developers with the high-confidence structural verification necessary for further investigation and application.

References

-

ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available from: [Link].

-

Supporting Information. Available from: [Link].

-

MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link].

-

ProQuest. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available from: [Link].

-